molecular formula C22H18N6O4 B2617393 (E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide CAS No. 900009-25-8

(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2617393
CAS No.: 900009-25-8
M. Wt: 430.424
InChI Key: QVAUVTKHGXXVGS-UXBLZVDNSA-N
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Description

(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C22H18N6O4 and its molecular weight is 430.424. The purity is usually 95%.
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Biological Activity

(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The unique structural features of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N6O4C_{22}H_{18}N_{6}O_{4}, with a molecular weight of approximately 430.424 g/mol. The compound features a fused heterocyclic core that is characteristic of pyrazolo[3,4-d]pyrimidines, which are known for their significant biological activities.

PropertyValue
Molecular FormulaC22H18N6O4C_{22}H_{18}N_{6}O_{4}
Molecular Weight430.424 g/mol
Purity≥95%

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated that this compound shows promising anticancer activity. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). It exhibited significant antiproliferative effects with IC50 values indicating potent activity against these cell lines.
  • Mechanism of Action : The compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. Flow cytometry analyses revealed an increase in the BAX/Bcl-2 ratio, suggesting that it promotes apoptotic pathways effectively .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A related study synthesized new derivatives that were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against mutant forms .
  • Cell Cycle Arrest : Additional research indicated that compounds similar to this compound can lead to significant cell cycle arrest in various cancer types. For example, compounds derived from this scaffold have shown G2/M phase arrest with increased levels of pro-apoptotic proteins .

Comparative Analysis

To better understand the biological activity of this compound compared to other derivatives within the same class, a comparative analysis is provided below:

Compound NameStructural FeaturesBiological Activity
This compoundUnique substitutions enhancing CDK2 inhibitionAnticancer activity
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamideSimilar pyrazolo coreAnticancer activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamideContains chlorophenyl groupAntimicrobial properties

Properties

IUPAC Name

(E)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c1-14-3-7-18(11-15(14)2)27-21-19(12-24-27)22(30)26(13-23-21)25-20(29)10-6-16-4-8-17(9-5-16)28(31)32/h3-13H,1-2H3,(H,25,29)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUVTKHGXXVGS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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